N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-3-carboxamide
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Overview
Description
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-3-carboxamide, with the chemical formula C₂₃H₂₁N₇O₃, is an intriguing compound. Its molecular weight is approximately 443.46 g/mol. This compound combines a pyridine ring with a carbazole moiety, resulting in a unique structure that holds promise for various applications.
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to the formation of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-3-carboxamide. One common approach involves the condensation of 6-methoxy-1H-carbazole-3-carboxylic acid with 2-aminopyridine. The reaction typically occurs under acidic conditions, resulting in the desired compound.
Industrial Production:: While industrial-scale production methods may vary, the synthesis usually involves efficient and scalable processes. Optimization of reaction conditions, catalysts, and purification steps ensures high yields and purity.
Chemical Reactions Analysis
Reactivity:: N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-3-carboxamide participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Reduction processes may modify the carbonyl group or other functional moieties.
Substitution: Substitution reactions at the pyridine or carbazole positions are feasible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.
Major Products:: The specific products depend on reaction conditions, substituents, and regioselectivity. Detailed studies are essential to identify intermediates and final products.
Scientific Research Applications
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-3-carboxamide finds applications in:
Medicine: Potential as a drug candidate due to its unique structure and potential biological activity.
Chemical Biology: Studying its interactions with enzymes, receptors, or other biomolecules.
Materials Science: Incorporation into functional materials (e.g., polymers, nanoparticles).
Mechanism of Action
The compound’s mechanism of action remains an active area of research. It likely interacts with specific cellular targets, affecting signaling pathways or enzymatic processes. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-3-carboxamide is unique, we can compare it to related compounds:
Similar Compounds:
Properties
Molecular Formula |
C19H19N3O2 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C19H19N3O2/c1-24-13-7-8-16-15(10-13)14-5-2-6-17(18(14)21-16)22-19(23)12-4-3-9-20-11-12/h3-4,7-11,17,21H,2,5-6H2,1H3,(H,22,23) |
InChI Key |
RXVMTSRPZCRHTK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
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